1,n6-Etheno-2-deoxyadenosine 5-*monoph osphate sod
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Overview
Description
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt is a fluorescent analog of adenosine 5-monophosphate. It is characterized by an excitation wavelength range of 250-300 nm and emits at 415 nm . This compound is used as a probe for adenosine 5-monophosphate-related systems due to its detectability at low concentrations .
Preparation Methods
The synthetic routes and reaction conditions for 1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt involve the deprotonation of the phosphate OH group of 1,n6-etheno-2-deoxyadenosine 5-monophosphate . The industrial production methods are not explicitly detailed in the available literature, but the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include chloroethylene oxide and chloroacetaldehyde, which are reactive metabolites of vinyl chloride . The major products formed from these reactions are exocyclic DNA adducts, such as 1,n6-ethenodeoxyadenosine .
Scientific Research Applications
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt involves its incorporation into DNA, where it forms exocyclic DNA adducts. These adducts are highly mutagenic and can lead to targeted mutations in mammalian cells . The molecular targets and pathways involved include the DNA replication machinery, which incorporates the compound into the DNA strand, leading to mutations and potential carcinogenesis .
Comparison with Similar Compounds
1,n6-Etheno-2-deoxyadenosine 5-monophosphate sodium salt is unique due to its fluorescent properties and its ability to form highly mutagenic DNA adducts. Similar compounds include:
1,n6-Ethenoadenosine 5-monophosphate sodium salt: Another fluorescent analog of adenosine 5-monophosphate with similar excitation and emission wavelengths.
2’-deoxyadenosine 5’-monophosphate: The functional parent of 1,n6-etheno-2’-deoxyadenosine 5’-monophosphate.
These compounds share similar structures and functions but differ in their specific applications and properties.
Properties
Molecular Formula |
C12H12N5Na2O6P |
---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O6P.2Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;;/h1-2,5-9,18H,3-4H2,(H2,19,20,21);;/q;2*+1/p-2/t7-,8+,9+;;/m0../s1 |
InChI Key |
BBPBSDIPGSWFKJ-CVTHISEESA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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